2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes multiple quinazolinone and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include aromatic aldehydes, ketones, and various halo compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as sulfanyl and quinazolinone .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate .
Uniqueness
What sets 2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide apart is its unique combination of quinazolinone and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-oxo-3-[2-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O4S2/c45-33(39-21-19-27-11-3-1-4-12-27)25-49-37-41-31-17-9-7-15-29(31)35(47)43(37)23-24-44-36(48)30-16-8-10-18-32(30)42-38(44)50-26-34(46)40-22-20-28-13-5-2-6-14-28/h1-18H,19-26H2,(H,39,45)(H,40,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFCEXAZWOGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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